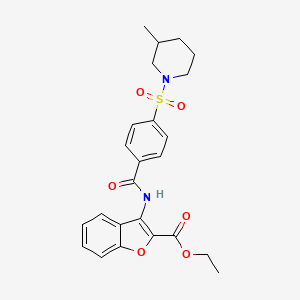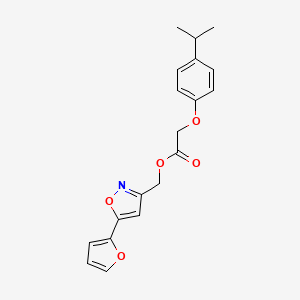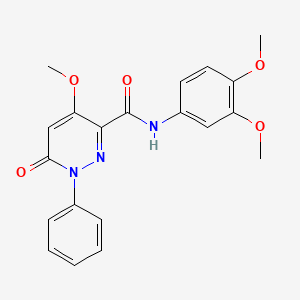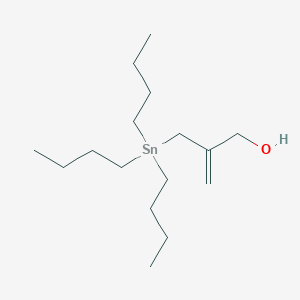![molecular formula C13H13F2NO2 B2987873 2-Amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287260-99-3](/img/structure/B2987873.png)
2-Amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[111]pentanyl]acetic acid is a synthetic organic compound characterized by its unique bicyclo[111]pentane structure, which is a rigid and highly strained framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction, followed by a ring-opening and subsequent ring-closing to form the strained bicyclic structure.
Introduction of the difluorophenyl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the difluorophenyl group to the bicyclo[1.1.1]pentane core.
Amination and acetic acid functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the cycloaddition and cross-coupling steps, as well as the development of more efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions
2-Amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The difluorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the difluorophenyl group can yield phenyl derivatives.
科学研究应用
2-Amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[11
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: The rigid bicyclo[1.1.1]pentane core can impart desirable properties to materials, such as increased thermal stability and mechanical strength.
Biological Studies: The compound can be used as a probe to study the interactions of difluorophenyl groups with biological targets, such as enzymes and receptors.
作用机制
The mechanism by which 2-Amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The difluorophenyl group can enhance binding affinity and selectivity by interacting with aromatic residues in the target protein.
相似化合物的比较
Similar Compounds
2-Amino-2-[3-(2,3-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid: Similar structure but with chlorine atoms instead of fluorine.
2-Amino-2-[3-(2,3-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of the difluorophenyl group in 2-Amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This can result in improved pharmacokinetic properties and enhanced biological activity.
属性
IUPAC Name |
2-amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO2/c14-8-3-1-2-7(9(8)15)12-4-13(5-12,6-12)10(16)11(17)18/h1-3,10H,4-6,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRLVQSRVRGXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(C(=O)O)N)C3=C(C(=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-chlorophenyl)-1,4,9-trioxa-12-azadispiro[4.2.4.2]tetradecane-12-carboxamide](/img/structure/B2987792.png)



![3-propylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2987800.png)
![4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2987801.png)

![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea](/img/structure/B2987804.png)
![[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2987805.png)
![2-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2987807.png)


![1-((3-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2987812.png)

